molecular formula C3H8BrNO2S B2595837 1-bromo-N,N-dimethylmethanesulfonamide CAS No. 51270-39-4

1-bromo-N,N-dimethylmethanesulfonamide

Cat. No.: B2595837
CAS No.: 51270-39-4
M. Wt: 202.07
InChI Key: MVZNJIOTIDUDMN-UHFFFAOYSA-N
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Description

1-Bromo-N,N-dimethylmethanesulfonamide is an organosulfur compound with the molecular formula C3H8BrNO2S and a molecular weight of 202.07 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a methanesulfonamide moiety. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.

Preparation Methods

1-Bromo-N,N-dimethylmethanesulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of N,N-dimethylmethanesulfonamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-N,N-dimethylmethanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions often occur under mild conditions and can lead to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the sulfonamide moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-N,N-dimethylmethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-bromo-N,N-dimethylmethanesulfonamide involves its reactivity with various nucleophiles and electrophiles. The bromine atom can act as a leaving group in substitution reactions, while the sulfonamide moiety can participate in hydrogen bonding and other interactions with molecular targets. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

1-Bromo-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:

    N,N-Dimethylmethanesulfonamide: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Chloro-N,N-dimethylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    N,N-Dimethylsulfamoyl chloride: Contains a sulfonyl chloride group, which is more reactive towards nucleophiles compared to the sulfonamide moiety.

The uniqueness of this compound lies in its combination of a bromine atom and a sulfonamide group, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrNO2S/c1-5(2)8(6,7)3-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZNJIOTIDUDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51270-39-4
Record name 1-bromo-N,N-dimethylmethanesulfonamide
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